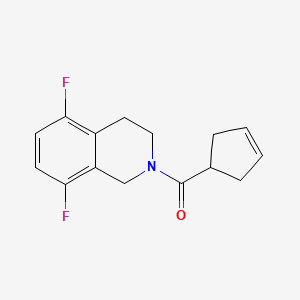
cyclopent-3-en-1-yl-(5,8-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopent-3-en-1-yl-(5,8-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)methanone, also known as DFIM, is a synthetic compound that has been studied for its potential use in scientific research.
Mécanisme D'action
Cyclopent-3-en-1-yl-(5,8-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)methanone acts as a selective inhibitor of a specific class of protein kinases known as dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs). These kinases are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting these kinases, cyclopent-3-en-1-yl-(5,8-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)methanone can affect these processes and potentially be used in the treatment of various diseases.
Biochemical and Physiological Effects:
cyclopent-3-en-1-yl-(5,8-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)methanone has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that cyclopent-3-en-1-yl-(5,8-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)methanone can inhibit the activity of DYRKs and affect various cellular processes. In vivo studies have shown that cyclopent-3-en-1-yl-(5,8-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)methanone can affect the growth of cancer cells and improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Cyclopent-3-en-1-yl-(5,8-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)methanone has several advantages for use in lab experiments. It is a selective inhibitor of DYRKs, making it useful in the study of various cellular processes. It is also relatively easy to synthesize and purify, making it readily available for use in research. However, cyclopent-3-en-1-yl-(5,8-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)methanone has some limitations, including its potential toxicity and lack of selectivity for specific DYRK isoforms.
Orientations Futures
There are several future directions for the study of cyclopent-3-en-1-yl-(5,8-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)methanone. One area of research is the development of more selective DYRK inhibitors based on the structure of cyclopent-3-en-1-yl-(5,8-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)methanone. Another area of research is the study of the effects of cyclopent-3-en-1-yl-(5,8-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)methanone on specific cellular processes and disease states. Additionally, cyclopent-3-en-1-yl-(5,8-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)methanone could be used in combination with other drugs to improve their efficacy in the treatment of various diseases.
Méthodes De Synthèse
Cyclopent-3-en-1-yl-(5,8-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)methanone can be synthesized through a multistep process starting with commercially available starting materials. The synthesis involves the use of various reagents and catalysts, including palladium on carbon, sodium hydride, and trifluoroacetic acid. The final product is obtained through purification by column chromatography.
Applications De Recherche Scientifique
Cyclopent-3-en-1-yl-(5,8-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)methanone has been studied for its potential use as a tool compound in scientific research. It has been shown to selectively inhibit a specific class of protein kinases, making it useful in the study of various cellular processes. cyclopent-3-en-1-yl-(5,8-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)methanone has also been studied for its potential use in the treatment of cancer and neurodegenerative diseases.
Propriétés
IUPAC Name |
cyclopent-3-en-1-yl-(5,8-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2NO/c16-13-5-6-14(17)12-9-18(8-7-11(12)13)15(19)10-3-1-2-4-10/h1-2,5-6,10H,3-4,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXHJQZCNBUTBOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C(C=CC(=C21)F)F)C(=O)C3CC=CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cyclopent-3-en-1-yl-(5,8-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2,5-Dimethylthiophen-3-yl)methyl]-3-(5-hydroxypentan-2-yl)urea](/img/structure/B7630273.png)
![4-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine](/img/structure/B7630293.png)
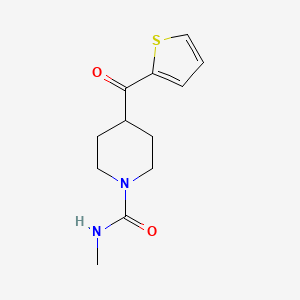
![5-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)thiophene-3-carbonitrile](/img/structure/B7630307.png)
![3-[(2,5-Dichlorophenyl)methylsulfanyl]propane-1,2-diol](/img/structure/B7630320.png)
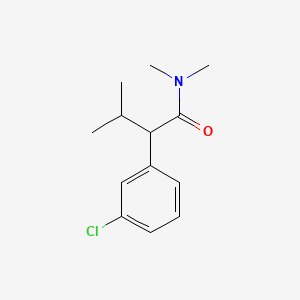
![1-Methyl-3-[1-(2-morpholin-4-ylphenyl)ethyl]-1-propan-2-ylurea](/img/structure/B7630329.png)

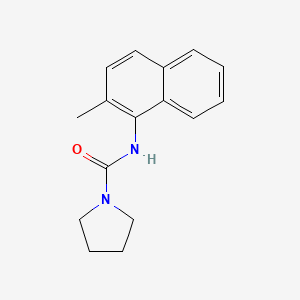

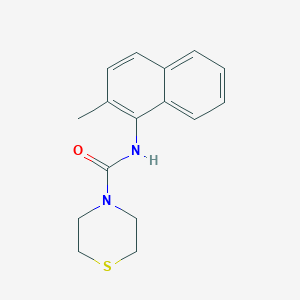
![4-Bromo-2-methyl-5-(2-oxa-7-azaspiro[4.4]nonan-7-yl)pyridazin-3-one](/img/structure/B7630363.png)
